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molecular formula C8H7ClN2O3S B8360735 Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Cat. No. B8360735
M. Wt: 246.67 g/mol
InChI Key: WOBNSSYFLKULEI-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

DIPEA (4.1 mL) was added to a solution of 4,6-dichloropyrimidine-5-carbaldehyde (intermediate 8) (4.2 g) in DCM (85 mL) under an inert atmosphere. The solution was cooled to −10° C. and methylthioglycolate (2.1 mL) in DCM (40 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to ambient temperature over 2 hours, washed with water (4×50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as an orange oil which later solidified (5.4 g, 92%);
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
methylthioglycolate
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]CN(C(C)C)C(C)C.[Cl:10][C:11]1[C:16]([CH:17]=[O:18])=[C:15](Cl)[N:14]=[CH:13][N:12]=1.C[CH:21]([SH:25])[C:22]([O-:24])=[O:23]>C(Cl)Cl>[Cl:10][C:11]1[N:12]=[CH:13][N:14]=[C:15]([S:25][CH2:21][C:22]([O:24][CH3:1])=[O:23])[C:16]=1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methylthioglycolate
Quantity
2.1 mL
Type
reactant
Smiles
CC(C(=O)[O-])S
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with water (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)SCC(=O)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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